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Compound of Interest

Compound Name: Cyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B8628101 Get Quote

An In-depth Technical Guide to Cyclohexa-1,3-
diene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known physical and chemical

properties of cyclohexa-1,3-diene-1-carbonitrile. Due to a scarcity of direct experimental data

for this specific molecule, this guide leverages data from the parent compound, cyclohexa-1,3-

diene, and related structures to infer its characteristics. The document outlines expected

spectroscopic signatures, potential chemical reactivity with a focus on cycloaddition reactions,

and a generalized experimental protocol for a key reaction type. This guide serves as a

foundational resource for researchers interested in the synthesis, characterization, and

application of this and similar nitrile-containing dienes.

Introduction
Cyclohexa-1,3-diene-1-carbonitrile is a conjugated diene system functionalized with a nitrile

group. This structural motif is of interest in organic synthesis as the conjugated diene system is

primed for cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to

complex cyclic and bicyclic structures. The electron-withdrawing nature of the nitrile group is

expected to influence the reactivity of the diene system. This guide summarizes the available
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data and provides predicted properties and reactivity profiles to aid in future research and

development.

Physical and Chemical Properties
Direct experimental data for the physical properties of cyclohexa-1,3-diene-1-carbonitrile,

such as boiling point, melting point, and density, are not readily available in the surveyed

literature. However, some fundamental properties have been computed and are listed below.

For comparative purposes, the experimental properties of the parent compound, cyclohexa-

1,3-diene, are also provided.

Table 1: Physicochemical Properties of Cyclohexa-1,3-diene-1-carbonitrile and Cyclohexa-

1,3-diene

Property
Cyclohexa-1,3-diene-1-
carbonitrile
(Computed/Predicted)

Cyclohexa-1,3-diene
(Experimental)

Molecular Formula C₇H₇N[1] C₆H₈[2]

Molecular Weight 105.14 g/mol [1] 80.13 g/mol [2]

CAS Number 15145-06-9[1] 592-57-4[2]

Boiling Point Data not available 80 °C[2]

Melting Point Data not available -98 °C[2]

Density Data not available 0.841 g/cm³[2]

Appearance Colorless liquid (Predicted) Colorless liquid[2]

Solubility
Predicted to be soluble in

organic solvents.
Insoluble in water.

Spectroscopic Data (Predicted and Comparative)
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for cyclohexa-1,3-diene-1-
carbonitrile is not available in the reviewed literature. Below are the expected characteristic
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signals based on the structure, with comparative data from the parent cyclohexa-1,3-diene

where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the olefinic protons of

the diene system and the allylic protons. The olefinic protons would likely appear in the range

of 5.5-7.0 ppm. The presence of the electron-withdrawing nitrile group attached to one of the

sp² carbons would likely shift the signal of the adjacent olefinic proton downfield. The allylic

protons are expected in the 2.0-2.5 ppm region.

¹³C NMR: The carbon NMR would show distinct signals for the sp² carbons of the diene and

the sp³ carbons of the ring. The carbon of the nitrile group is expected to appear around 115-

125 ppm. The sp² carbon attached to the nitrile group would also be significantly affected.

For comparison, the olefinic carbons of cyclohexa-1,3-diene appear at approximately 126

and 124 ppm, while the sp³ carbons are at about 25 and 23 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:

C≡N stretch: A sharp, medium-intensity band around 2210-2240 cm⁻¹. This is a key indicator

of the nitrile functional group.[3]

C=C stretch (conjugated): One or two bands in the 1600-1680 cm⁻¹ region.[4]

=C-H stretch: Absorption above 3000 cm⁻¹.[4]

-C-H stretch (sp³): Absorption just below 3000 cm⁻¹.[4]

For comparison, the IR spectrum of cyclohexa-1,3-diene shows characteristic peaks for C=C

stretching and C-H stretching for both sp² and sp³ hybridized carbons.[5][6][7]

Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z =

105. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and potentially

retro-Diels-Alder fragmentation depending on the stability of the resulting fragments. For
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comparison, the mass spectrum of cyclohexa-1,3-diene shows a molecular ion peak at m/z =

80.[8]

Chemical Reactivity
Cycloaddition Reactions: The Diels-Alder Reaction
The primary and most anticipated reactivity of cyclohexa-1,3-diene-1-carbonitrile is its

participation as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder

reaction.[9][10] The conjugated diene system readily reacts with a variety of dienophiles to form

bicyclic adducts. The presence of the electron-withdrawing nitrile group may influence the rate

and regioselectivity of the reaction.

A generalized workflow for a Diels-Alder reaction involving cyclohexa-1,3-diene-1-carbonitrile
is depicted below.
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Caption: Generalized workflow for a Diels-Alder reaction.

Experimental Protocols
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As no specific experimental protocols for the synthesis or reactions of cyclohexa-1,3-diene-1-
carbonitrile were found, a general procedure for a Diels-Alder reaction is provided below. This

protocol is based on standard procedures for similar dienes and should be adapted and

optimized for specific dienophiles and reaction scales.

General Protocol for the Diels-Alder Reaction of
Cyclohexa-1,3-diene-1-carbonitrile with a Dienophile
(e.g., Maleic Anhydride)
Materials:

Cyclohexa-1,3-diene-1-carbonitrile (Diene)

Maleic Anhydride (Dienophile)

Anhydrous Toluene or Xylene (Solvent)

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Inert gas supply (Nitrogen or Argon)

Standard glassware for work-up and purification

Procedure:

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the

dienophile (1.0 equivalent).

Dissolution: Add the anhydrous solvent to dissolve the dienophile.

Addition of Diene: Add cyclohexa-1,3-diene-1-carbonitrile (1.0 to 1.2 equivalents) to the

flask.
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Reaction Setup: Attach a reflux condenser and flush the system with an inert gas.

Heating: Heat the reaction mixture to reflux and maintain for a period determined by reaction

monitoring (e.g., by TLC).

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room

temperature, and then cool further in an ice bath to induce crystallization of the product.

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of

cold solvent.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent or by column chromatography.

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry, and

determine its melting point.

Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or any

associated signaling pathways for cyclohexa-1,3-diene-1-carbonitrile. While some

derivatives of the broader class of cyclohexadienes have been investigated for various

biological activities, including as potential anticancer agents, no such studies have been

reported for this specific compound. Further research is required to explore its potential

pharmacological properties.

Conclusion
Cyclohexa-1,3-diene-1-carbonitrile is a molecule with significant potential in synthetic organic

chemistry, primarily as a diene in Diels-Alder reactions. While direct experimental data on its

physical and spectroscopic properties are currently lacking, this guide provides a framework of

expected characteristics based on its structure and comparison with related compounds. The

provided generalized experimental protocol offers a starting point for its application in

synthesis. Future research should focus on the experimental determination of its

physicochemical properties, detailed spectroscopic characterization, and exploration of its

reactivity and potential biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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